molecular formula C19H26N2O3 B1684381 Unii-AA79G37cpr CAS No. 1126084-37-4

Unii-AA79G37cpr

Cat. No. B1684381
M. Wt: 330.4 g/mol
InChI Key: OXSCPDKUZWPWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-AA79G37cpr, also known as ASP-9521, is a novel, selective, orally bioavailable inhibitor of 17.BETA.-hydroxysteroid dehydrogenase type 5 (17.BETA.HSD5AKR1C3). It has demonstrated anti-tumor activity in in vitro and in vivo preclinical models . The Unique Ingredient Identifier (UNII) is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .


Molecular Structure Analysis

The molecular formula of Unii-AA79G37cpr is C19H26N2O3 . The InChIKey, which is useful in drug development and chemical analysis, is OXSCPDKUZWPWFR-UHFFFAOYSA-N .

Scientific Research Applications

Advances in Nanoparticle Synthesis

Recent advancements in the liquid-phase syntheses of inorganic nanoparticles mark a significant stride in materials science, with applications ranging from electronics to medical diagnostics. These materials underscore the fusion of scientific discovery with technological innovation, crucial for industries including electronics, where new materials have historically led to leaps in technology from vacuum tubes to semiconductor chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Science's Impact on Society

Scientific research not only delves into the universe's mysteries but also generates applications and technologies that benefit humanity and foster economic growth. The theme of the "Beauty and Benefits of Science" echoes through endeavors that transform basic research into innovations and ventures, enhancing society's well-being and propelling economic development (Press, 2013).

Enhancing Research through Data Sharing

The push for sharing research data to improve public health highlights the need for maximizing the knowledge and health benefits derived from research outputs. By making data widely available, the pace of discovery accelerates, and the efficiency of the research enterprise increases, showcasing the integral role of open data in advancing medical and public health research (Walport & Brest, 2011).

Collaborative and Interactive Tools in Research

Tools like the Unified Human Interactome (UniHI) database facilitate the retrieval, analysis, and visualization of human molecular interaction networks. Such platforms are invaluable for network-based biological and medical research, providing comprehensive and user-friendly interfaces for exploring complex datasets (Kalathur, Pinto, Hernández-Prieto, Machado, Almeida, Chaurasia, & Futschik, 2013).

Translating Research into Innovations

The translation of scientific research into practical innovations is a historical continuum, from the discovery of fire to space exploration. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in transforming basic research into socially beneficial businesses, bridging the gap between scientific discovery and technological development (Giordan, Shartrand, Steig, & Weilerstein, 2011).

properties

IUPAC Name

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSCPDKUZWPWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methylpropan-2-ol

CAS RN

1126084-37-4
Record name ASP-9521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126084374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-9521
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA79G37CPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 478 mg of 5-methoxyindole-2-carboxylic acid and 432 mg of 2-methyl-1-(piperidin-4-yl)-2-propanol in 8 mL of DMF were added 575 mg of 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride and 169 mg of 1-hydroxybenzotriazole, followed by stirring at room temperature for 1 day. 0.2M aqueous hydrochloric acid was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with 0.2M aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography [chloroform:methanol=1:0-24:1], and then crystallized from a mixture of ethyl acetate/diisopropyl ether to obtain 683 mg of 1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methylpropan-2-ol as a white crystal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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